molecular formula C9H10BrClFNO2 B2607462 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride CAS No. 2155852-74-5

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B2607462
CAS No.: 2155852-74-5
M. Wt: 298.54
InChI Key: JPPRLDCQTMLFAX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H9BrFNO2·HCl It is a derivative of propanoic acid, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and a suitable propanoic acid derivative.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-2-(2-bromo-4-methylphenyl)propanoic acid hydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride lies in the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-2-(2-bromo-4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-9(12,8(13)14)6-3-2-5(11)4-7(6)10;/h2-4H,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPRLDCQTMLFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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